1-Iodo-3-(trifluoromethoxy)benzene
Overview
Description
“1-Iodo-3-(trifluoromethoxy)benzene” is a halogenated hydrocarbon . It is an aryl trifluoromethyl ether .
Synthesis Analysis
The synthesis of “1-Iodo-3-(trifluoromethoxy)benzene” can be achieved from 4-chloro-1-(trifluoromethoxy)benzene via hydrogenolysis . There is also a continuous synthesis method of a similar compound, 1-ethoxy-2,3-difluoro-4-iodo-benzene, in a microreactor system .
Molecular Structure Analysis
The molecular formula of “1-Iodo-3-(trifluoromethoxy)benzene” is C7H4F3IO . The InChI representation of the molecule is InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H . The Canonical SMILES representation is C1=CC(=CC(=C1)I)OC(F)(F)F .
Physical And Chemical Properties Analysis
The molecular weight of “1-Iodo-3-(trifluoromethoxy)benzene” is 288.01 g/mol . The compound has a topological polar surface area of 9.2 Ų . The exact mass and monoisotopic mass of the compound are 287.92590 g/mol .
Scientific Research Applications
Reagent for Primary Sulfonamide Synthesis
“1-Iodo-3-(trifluoromethoxy)benzene” is used as a reagent for primary sulfonamide synthesis . This process is crucial in the production of various pharmaceuticals and organic compounds.
Fluorination Reagents
This compound is also used in the production of fluorination reagents . Fluorination is a key process in the pharmaceutical industry, as it can improve the biological activity of certain drugs.
Fluorinated Building Blocks
“1-Iodo-3-(trifluoromethoxy)benzene” is used in the creation of fluorinated building blocks . These are essential components in the synthesis of many complex organic molecules.
Preparation of [bis (trifluoroacetoxy)iodo]perfluoroalkanes
This compound may be used in the preparation of [bis (trifluoroacetoxy)iodo]perfluoroalkanes . These are used in various chemical reactions and processes.
Investigation of Fragmentation Reactions
“1-Iodo-3-(trifluoromethoxy)benzene” may be used to investigate the fragmentation reactions of (E)- and (Z)-2-methylbuten-1-yl (aryl)iodonium triflates . This research can provide valuable insights into the behavior of these compounds.
Preparation of 3,5-bis (trifluoromethyl)pheny1- magnesium iodide
This compound is used in the preparation of 3,5-bis (trifluoromethyl)pheny1- magnesium iodide . This is a key intermediate in many organic synthesis reactions.
Sonogashira Coupling
Monodeprotected masked hexayne was not particularly stable and hence was used directly without purification in a Sonogashira coupling with 1-iodo-3,5-bis (trifluoromethoxy)benzene to provide mono-aryl-end-capped masked hexayne . This is a key step in the synthesis of certain complex organic molecules.
Mechanism of Action
Target of Action
It is known to be a reagent for primary sulfonamide synthesis , indicating that it may interact with enzymes or proteins involved in this biochemical process.
Biochemical Pathways
Given its role as a reagent in primary sulfonamide synthesis , it may influence pathways involving sulfonamides, which are known to have various biological activities, including antibacterial properties.
Action Environment
The action of 1-Iodo-3-(trifluoromethoxy)benzene can be influenced by various environmental factors. For instance, it is known to be sensitive to light and should be stored under inert gas . These conditions can affect the stability of the compound and potentially its efficacy.
properties
IUPAC Name |
1-iodo-3-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3IO/c8-7(9,10)12-6-3-1-2-5(11)4-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZXQSQWKJZHCD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3IO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380456 | |
Record name | 1-Iodo-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3-(trifluoromethoxy)benzene | |
CAS RN |
198206-33-6 | |
Record name | 1-Iodo-3-(trifluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Iodo-3-(trifluoromethoxy)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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